molecular formula C8H5NO2 B1511180 Benzo[d]oxazole-7-carbaldehyde CAS No. 1097180-23-8

Benzo[d]oxazole-7-carbaldehyde

Cat. No.: B1511180
CAS No.: 1097180-23-8
M. Wt: 147.13 g/mol
InChI Key: WIUZRROPAORANC-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-7-carbaldehyde is a chemical compound with the molecular formula C8H5NO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . A series of novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives were designed, synthesized, and evaluated for their inhibitory activities .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with an oxazole ring. The molecular weight of this compound is 147.13 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, benzoxazole derivatives are known to exhibit a wide range of reactions, making them versatile intermediates in the synthesis of new chemical entities .


Physical and Chemical Properties Analysis

This compound is a compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 . It is recommended to be stored at a temperature of 2-8°C .

Safety and Hazards

The safety data sheet for Benzo[d]oxazole-7-carbaldehyde indicates that it is for research and development use only and is not intended for medicinal, household, or other uses .

Future Directions

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in the preparation of new biological materials . The diverse biological potential of oxazole derivatives suggests that they will continue to be a focus of research in the future .

Properties

IUPAC Name

1,3-benzoxazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUZRROPAORANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743165
Record name 1,3-Benzoxazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097180-23-8
Record name 1,3-Benzoxazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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